Ferilin

Description

Contextualization within Contemporary Chemical Research Disciplines

Within the landscape of contemporary chemical research, "Ferilin" (CHEBI:70611), as a natural product, falls under the purview of disciplines such as natural product chemistry, phytochemistry, and medicinal chemistry. Research in these areas often involves the isolation, structural elucidation, synthesis, and investigation of the biological activities of compounds derived from biological sources. The study of metabolites like "this compound" contributes to the understanding of plant biochemistry and the potential utility of such compounds. Contemporary research trends in chemical sciences encompass diverse areas, including the study of natural products for potential applications. medchemexpress.comchemicalbook.com

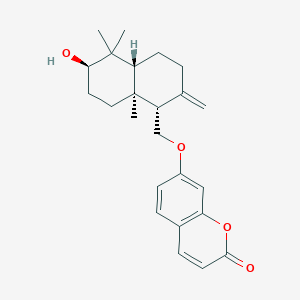

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H30O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

7-[[(1S,4aR,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |

InChI |

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20-,21+,24+/m0/s1 |

InChI Key |

FCWYNTDTQPCVPG-IKQBDLNTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Ferilin and Analogues

Catalytic Strategies for "Ferilin" Skeleton Formation

Catalysis plays a pivotal role in the efficient and selective construction of molecular frameworks. For a complex target like "this compound," catalytic strategies offer advantages in terms of reaction rate, yield, selectivity, and reduced waste generation compared to traditional stoichiometric methods.

Iron-Catalyzed C-H Activation Approaches in "this compound" Synthesis

Iron-catalyzed C-H activation has emerged as a powerful and sustainable tool in organic synthesis. rsc.orgnih.gov Utilizing the abundance and low toxicity of iron, this approach allows for the direct functionalization of inert C-H bonds, bypassing the need for pre-functionalized substrates and thereby reducing the number of synthetic steps and associated waste. rsc.orgnih.govrsc.org

Research in this area has demonstrated the efficacy of iron catalysis in various C-H functionalization reactions, including alkylations, arylations, and annulations, which are crucial for building complex molecular architectures. rsc.orgnih.govmdpi.com For instance, iron catalysts have been employed in the ortho-alkylation of aromatic amides and the C-H/N-H annulation with alkenes, providing access to substituted cyclic systems. rsc.orgmdpi.com The use of directing groups, such as nitrogen heterocycles and triazoles, has been shown to be important for achieving site-selectivity in iron-catalyzed C-H activations by bringing the metal catalyst into proximity with the target C-H bond. nih.govmdpi.com

Recent advancements include the development of electrochemically driven iron-catalyzed C-H arylations, utilizing electricity as a green oxidant. rsc.orgnih.gov

| Iron Catalyst Type | Reaction Type | Directing Group Examples | Key Features |

| Fe(acac)3 / dppe | C-H alkylation | 8-AQ, Triazole | High yields, excellent regioselectivity rsc.org |

| Fe(II)/Fe(III) | C-H functionalization | Triazole | Site-selective activation nih.govmdpi.com |

| Fe(0) | C-H activation | Weakly coordinating | Low valent pathway nih.gov |

| Electrochemical Fe | C-H arylation | - | Green oxidant, mild conditions rsc.orgnih.gov |

Asymmetric Catalysis in Stereoselective "this compound" Construction

The precise control of stereochemistry is paramount in the synthesis of complex molecules like "this compound," which may possess multiple chiral centers. Asymmetric catalysis enables the selective formation of specific stereoisomers, which is critical for ensuring desired biological activity. nih.govfrontiersin.org

A range of asymmetric catalytic strategies, including organometallic catalysis, organocatalysis, and biocatalysis, have been developed and applied to the stereoselective synthesis of chiral compounds. nih.govfrontiersin.org Chiral ligands are often employed with transition metals to facilitate the formation of chiral C-C and C-heteroatom bonds with high enantioselectivity. frontiersin.org Organocatalysis, utilizing metal-free organic molecules as catalysts, offers an environmentally benign alternative for stereoselective transformations. nih.govfrontiersin.org

Asymmetric reactions such as aldol (B89426) reactions, Michael additions, and cycloadditions are fundamental tools in constructing the chiral backbone of complex molecules. nih.gov The development of new chiral catalysts and methodologies continues to push the boundaries of enantioselective synthesis. frontiersin.org

| Catalysis Type | Catalyst Examples | Reaction Examples | Stereocontrol Mechanism |

| Organometallic | Chiral transition metal complexes nih.gov | Asymmetric hydrogenations, C-C bond formations nih.gov | Chiral ligand-metal interaction frontiersin.org |

| Organocatalysis | Chiral amines, phosphoric acids nih.gov | Aldol, Mannich, Michael additions nih.gov | Enamine/iminium catalysis frontiersin.org |

| Biocatalysis | Enzymes nih.gov | Biotransformations nih.gov | Enzyme active site control nih.gov |

Transition Metal-Mediated Coupling Reactions for "this compound" Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable methods for forming carbon-carbon and carbon-heteroatom bonds, vital for assembling the complex structure of "this compound" and its analogues. mdpi.comnih.gov Palladium and nickel catalysis are particularly prominent in this field, enabling a wide array of coupling partners to be joined efficiently. mdpi.comnih.gov

Named reactions such as Suzuki-Miyaura, Heck, Negishi, Stille, and Hiyama couplings are widely utilized for constructing aryl-aryl, aryl-vinyl, and alkyl-aryl bonds, among others. mdpi.com These reactions typically involve oxidative addition, transmetalation, and reductive elimination steps. nih.gov Recent efforts have focused on expanding the scope of these reactions, including challenging sp3-sp3 cross-coupling reactions, which are crucial for building saturated centers in complex molecules. nih.govchemrxiv.org The development of new ligands and reaction conditions continues to improve the efficiency and selectivity of these coupling processes. mdpi.com

| Coupling Reaction Type | Transition Metal Examples | Coupling Partners Examples | Applications in Complex Synthesis |

| Suzuki-Miyaura | Palladium mdpi.com | Organoboronic acids/esters + Organic halides mdpi.com | Biaryl formation mdpi.com |

| Heck | Palladium mdpi.com | Organic halides + Alkenes mdpi.com | Alkene functionalization mdpi.com |

| Negishi | Palladium, Nickel nih.gov | Organozinc reagents + Organic halides nih.gov | C-C bond formation mdpi.comnih.gov |

| Hiyama | Palladium mdpi.com | Organosilicons + Organic halides mdpi.com | C-C bond formation mdpi.com |

Sustainable Synthesis Approaches for "this compound" Production

The synthesis of pharmaceutical compounds like "this compound" is increasingly guided by the principles of green chemistry to minimize environmental impact and improve process efficiency. samipubco.com Sustainable approaches aim to reduce waste, energy consumption, and the use of hazardous substances throughout the synthetic route. samipubco.com

Principles of Green Chemistry Applied to "this compound" Synthesis

The Twelve Principles of Green Chemistry provide a framework for designing more sustainable chemical processes. samipubco.com Key principles relevant to "this compound" synthesis include waste prevention, atom economy, the use of less hazardous chemicals and safer solvents, design for energy efficiency, and the use of catalysis. samipubco.com

Applying these principles to complex synthesis involves designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy), utilizing catalysts to reduce the need for stoichiometric reagents, and exploring alternative, environmentally benign solvents such as water, supercritical CO2, or bio-based solvents. samipubco.com Reducing the number of synthetic steps through strategies like C-H activation also contributes to waste minimization. rsc.org

| Green Chemistry Principle | Application in "this compound" Synthesis | Benefits |

| Prevention of Waste | Designing step-economical routes, minimizing byproducts rsc.org | Reduced environmental footprint, lower disposal costs samipubco.com |

| Atom Economy | Maximizing incorporation of reactants into product samipubco.com | Increased efficiency, less waste samipubco.com |

| Safer Solvents and Auxiliaries | Using environmentally friendly solvents (e.g., water, bio-based) samipubco.com | Reduced toxicity and environmental impact samipubco.com |

| Catalysis | Employing catalytic methods over stoichiometric reagents samipubco.com | Increased efficiency, reduced waste samipubco.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure samipubco.com | Lower energy consumption and costs samipubco.com |

Flow Chemistry Methodologies for Continuous "this compound" Production

Flow chemistry offers significant advantages for the sustainable and efficient production of "this compound" compared to traditional batch processes. researchgate.netrsc.orgsci-hub.se In a continuous flow system, reactants are pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgsci-hub.se

Benefits of flow chemistry include improved heat and mass transfer, enhanced safety when handling hazardous intermediates or exothermic reactions, increased reaction efficiency, and easier scalability. researchgate.netrsc.orgsci-hub.se Flow systems can also facilitate multi-step synthesis in a telescoped manner, minimizing or eliminating the need for intermediate purification steps. rsc.org This continuous processing approach aligns well with green chemistry principles by reducing waste and energy consumption. researchgate.netsci-hub.se

| Feature of Flow Chemistry | Advantage for "this compound" Production | Impact on Sustainability/Efficiency |

| Improved Heat and Mass Transfer | Better control of reaction conditions, enhanced reaction rate rsc.orgsci-hub.se | Increased efficiency, improved selectivity rsc.orgsci-hub.se |

| Enhanced Safety | Reduced handling of hazardous materials, better control of exotherms researchgate.netsci-hub.se | Safer process for large-scale production researchgate.netsci-hub.se |

| Continuous Operation | Consistent product quality, easier scalability rsc.orgsci-hub.se | Higher throughput, reduced downtime rsc.orgsci-hub.se |

| Telescoped Synthesis | Integration of multiple steps without isolation rsc.org | Reduced waste, shorter synthesis time rsc.org |

Electrosynthesis Techniques for "this compound" and Related Scaffolds

Electrosynthesis, utilizing electrical energy to drive chemical reactions, has emerged as a powerful and environmentally benign tool in organic synthesis. This approach offers an alternative to traditional redox reactions that often require stoichiometric amounts of oxidizing or reducing agents, thereby minimizing waste generation cenmed.comwikipedia.orgnih.gov. Electrochemical methods facilitate redox transformations through electron exchange between electrodes and species in solution, enabling the preparation of molecules with increasing complexity cenmed.com.

The application of electrosynthesis in organic chemistry is experiencing a renaissance due to its ability to generate molecules under mild, safe, and green conditions, using electricity as a renewable electron source wikipedia.org. It allows for novel reactivity not achievable with traditional methods and can replace redox steps involving hazardous or waste-generating reagents in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates cenmed.com.

Electrosynthesis can be performed in various cell configurations, including undivided and divided cells nih.govflybase.org. Divided cells, for instance, have shown promising results in controlling selectivity and mitigating issues like electrode passivation flybase.org. Indirect electrolysis, employing mediators or sacrificial electrodes, can enhance the efficiency and selectivity of organic transformations, particularly for complex reactions where precise control is crucial for improving yields and minimizing side reactions flybase.org. By carefully selecting mediators, chemists can direct reaction pathways to achieve desired products with high specificity flybase.org.

Research highlights the potential of electrochemistry for C-H functionalization reactions as a sustainable alternative to traditional methodologies, achieving high yields and enhanced selectivity flybase.org. The increasing availability of inexpensive renewable electricity is a major driving force behind the wider adoption of electrosynthesis wikipedia.org.

Waste Minimization Strategies in "this compound" Synthetic Pathways

Waste minimization is a critical aspect of modern chemical synthesis, particularly in the pharmaceutical industry, driven by environmental regulations and the principles of green chemistry fishersci.atontosight.aisigmaaldrich.com. The first principle of green chemistry emphasizes preventing waste rather than treating or cleaning it up after it has been created fishersci.ie.

Metrics like the E-factor (kg waste per kg product) and Process Mass Intensity (PMI) (total mass in process per mass of product) are used to evaluate and benchmark the sustainability of manufacturing processes fishersci.ie. Optimizing production processes to minimize byproducts and waste materials is key to reducing these metrics fishersci.ie.

Waste minimization techniques can be broadly categorized into source reduction and recycling/reuse ontosight.aiwikipedia.org. Source reduction involves preventing waste generation at the source through approaches like inventory management, production process modifications, and technology changes, such as altering synthesis routes to minimize waste ontosight.aiwikipedia.org. Recycling and reuse include on-site recovery and reuse of materials or the production of useful by-products wikipedia.org.

Implementing green practices can lead to significant benefits, including reduced use of raw materials, energy, and water, as well as decreased environmental impact from waste fishersci.at. Innovative technologies and recycling strategies are particularly applicable in the synthesis of small molecules fishersci.ie. Despite challenges like financial constraints and regulatory complexities, the pharmaceutical industry is moving towards more sustainable practices through investments in green chemistry, energy-efficient processes, and waste management strategies fishersci.at.

Research demonstrates the successful application of waste minimization strategies in the synthesis of pharmaceutically active compounds. For example, continuous flow protocols utilizing heterogeneous catalysts and benign solvents have enabled waste-minimized synthesis with minimal metal leaching and low E-factors fishersci.ca. The use of sustainable reaction media can also contribute to waste minimization by simplifying work-up procedures and allowing for catalyst recycling uni.lu.

Specialized Functionalization and Derivatization of "this compound" Precursors

Specialized functionalization and derivatization techniques are essential for introducing specific chemical groups and building complexity in organic synthesis. These methods would be crucial in the synthesis of "this compound" precursors and related scaffolds.

Cyanosilylation Reactions in "this compound" Synthesis

Cyanosilylation reactions are fundamental carbon-carbon bond-forming processes used to synthesize cyanohydrins, which are versatile intermediates in the synthesis of fine chemicals and pharmaceuticals abertay.ac.ukmetabolomicsworkbench.org. Cyanohydrins can be transformed into various important species, including α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols abertay.ac.uk.

The cyanosilylation of carbonyl compounds, particularly ketones which are often less reactive, typically requires a catalyst metabolomicsworkbench.org. Various catalysts, including soluble Brønsted and Lewis acids, have been employed metabolomicsworkbench.org. Recent research has explored the use of solid catalysts for this transformation. For instance, nanoceria has been shown to catalyze the cyanosilylation of ketones in high yields, sometimes under solventless conditions metabolomicsworkbench.org. The catalytic activity of nanoceria is attributed to the cooperative action of its network atoms, providing a bifunctional acid-base solid catalyst metabolomicsworkbench.org.

Metal-organic frameworks with Lewis acid centers have also demonstrated remarkable acceleration in the cyanosilylation of ketones americanelements.com. These solid catalysts can be recovered and reused, aligning with principles of sustainable chemistry americanelements.com.

Asymmetric cyanosilylation is a key method for constructing chiral tetrasubstituted carbon centers abertay.ac.uk. Chiral metal complexes and organocatalysts have been developed to achieve high enantioselectivity in the cyanosilylation of aldehydes and ketones fishersci.befishersci.ca. For example, β-amino alcohol-titanium complexes have efficiently catalyzed the enantioselective cyanosilylation of aldehydes, providing cyanohydrin trimethylsilyl (B98337) ethers in high yields and enantiomeric excesses under mild conditions fishersci.be.

Data from a study on the cyanosilylation of benzaldehyde (B42025) catalyzed by a β-amino alcohol-Ti(Oi-Pr)₄ complex illustrates typical research findings in this area:

| Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 10 | CH₂Cl₂ | -20 | >95 | 85 fishersci.be |

| 5 | CH₂Cl₂ | -20 | 99 | 94 fishersci.be |

This highlights how catalyst loading can impact both yield and enantioselectivity.

Microwave-Assisted Synthesis of "this compound" Building Blocks

Microwave-assisted organic synthesis (MAOS) is a widely adopted technique that offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, improved purity, and enhanced energy efficiency fishersci.fiuni.luwikipedia.orgguidechem.comontosight.ai. Microwave irradiation heats polar molecules or conducting ions directly through dielectric heating, leading to rapid and efficient energy transfer to the reaction mixture fishersci.fiwikipedia.orgontosight.ai.

MAOS is considered a key strategy in green chemistry due to its potential for faster reactions, minimized solvent use, and reduced energy consumption fishersci.fiwikipedia.orgguidechem.com. It has been successfully applied to a wide range of organic transformations and is particularly valuable in the synthesis of heterocyclic compounds uni.luontosight.ai.

Studies have shown that microwave irradiation can significantly reduce reaction times in the synthesis of various heterocycles, such as pyrroles, compared to conventional heating methods, while often resulting in higher yields and cleaner reaction profiles uni.lu. The ability to achieve rapid transformations in minutes instead of hours makes MAOS a powerful tool for accelerating the synthesis of complex building blocks potentially relevant to "this compound" uni.lu.

Microwave synthesis has been explored for various reactions, including carbon-oxygen bond formation, such as in the synthesis of ethers guidechem.com. This demonstrates the versatility of MAOS in constructing different types of chemical linkages that might be present in complex scaffolds.

Heterocyclic Ring Formation Strategies Relevant to "this compound" Structures

Heterocyclic compounds, which contain atoms other than carbon in their rings, are ubiquitous in natural products, pharmaceuticals, and materials wikipedia.orgfishersci.ca. The synthesis of heterocyclic rings is a central theme in organic chemistry, and various strategies have been developed for constructing rings of different sizes and complexities wikipedia.orgfishersci.ca. Given that "this compound" is discussed in the context of pyrroloquinoline structures, strategies for forming five-membered (pyrrole) and six-membered (quinoline) rings, and their fusion, are particularly relevant.

Strategies for heterocyclic synthesis include cyclization reactions, ring expansion and contraction, and cycloaddition reactions. Cyclization approaches often involve intramolecular reactions to form the heterocyclic ring. Transition-metal-mediated reactions and metal-free approaches are widely used for constructing heterocyclic scaffolds wikipedia.orgfishersci.ca.

For five-membered heterocycles like pyrroles, classic methods such as the Paal-Knorr, Hantzsch, and Barton-Zard syntheses are employed uni.lu. Microwave irradiation has been successfully applied to accelerate many of these pyrrole (B145914) synthesis routes uni.lu.

The synthesis of six-membered nitrogen heterocycles like quinolines can involve various cyclization and annulation strategies. The fusion of pyrrole and quinoline (B57606) rings, as in pyrroloquinolines, requires specific synthetic routes that build or form the rings in a fused arrangement. Research on pyrroloquinoline synthesis highlights the design and synthesis of these tricyclic compounds for various applications.

Modern strategies for heterocycle synthesis continue to evolve, with increasing focus on efficient, selective, and environmentally friendly methods, including those facilitated by techniques like microwave irradiation and potentially electrosynthesis cenmed.comwikipedia.orguni.lufishersci.ca. Dipolar cycloaddition reactions are also recognized as favored methods for constructing functionalized heterocyclic compounds fishersci.ca.

| Heterocycle Type | Common Synthesis Strategies | Relevant Advanced Techniques |

| Pyrroles | Paal-Knorr, Hantzsch, Barton-Zard | Microwave-Assisted Synthesis uni.lu |

| Quinolines | Various cyclization and annulation methods | Electrosynthesis (potentially for redox steps) cenmed.comflybase.org |

| Fused Heterocycles (e.g., Pyrroloquinolines) | Sequential or convergent ring formation strategies | Microwave-Assisted Synthesis uni.lu, Electrosynthesis (potentially) cenmed.comflybase.org |

Iv. Theoretical and Computational Chemistry Applied to Ferilin Systems

Quantum Mechanical Calculations for "FerriIin" Structure and Reactivity

Quantum mechanical calculations, including Density Functional Theory (DFT) and high-level ab initio methods, are extensively used to investigate the electronic structure, geometry, and reactivity of "FerriIin" complexes and their intermediates in catalytic cycles. These calculations help in characterizing different species involved in the reaction pathway and understanding the energy landscape.

Density Functional Theory (DFT) Studies for Ground and Excited States

DFT is a widely applied method for studying systems involving the "FerriIin" ligand, providing a balance between computational cost and accuracy for larger molecular systems. DFT studies are used to explore both ground and excited electronic states of iron complexes coordinated with "FerriIin". These calculations are essential for understanding the spin-state preferences of the metal center and how they change along a reaction coordinate, which is particularly important for iron, a metal known for its multi-spin reactivity. Different DFT functionals, such as B3LYP, ωB97X-D, and M06-L, are employed to assess their suitability for accurately describing the energetics and structures of these complexes. Basis sets like def2-SVP and def2-TZVP are commonly used in these studies.

Molecular Dynamics and Simulation Studies for "FerriIin" Conformational Space

Molecular dynamics (MD) simulations are valuable tools for exploring the conformational flexibility of the "FerriIin" ligand and its complexes in solution. These simulations can provide information about the dynamic behavior of the ligand, how it interacts with the metal center and the surrounding environment (solvent), and how its conformation might influence the accessibility of reactive sites or the approach of substrates. While not explicitly detailed in the provided snippets, MD simulations can complement static quantum mechanical calculations by providing an ensemble view of the system's behavior.

Predictive Modeling of Reactivity and Selectivity in "FerriIin" Chemistry

Computational methods, particularly DFT, are employed for predictive modeling of reactivity and selectivity in reactions catalyzed by iron complexes bearing the "FerriIin" ligand. By calculating the energies of transition states and intermediates for competing reaction pathways, computational chemistry can predict the most favorable reaction route and the factors that govern the regioselectivity and enantioselectivity of the transformation. These predictions can guide experimental efforts in catalyst design and reaction optimization. Studies have focused on understanding how the structure of the "FerriIin" ligand influences the stereochemical outcome of asymmetric catalytic reactions.

V. Advanced Analytical Characterization Techniques for Ferilin and Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, yielding information about its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics, Including In Operando Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure and connectivity of organic molecules, including complex natural products like "Ferilin". By analyzing the magnetic properties of atomic nuclei (most commonly 1H and 13C), NMR provides detailed information about the chemical environment of each atom and its spatial relationship to others. This allows for the mapping of the carbon-carbon and carbon-heteroatom frameworks and the identification of functional groups.

For "this compound", 1H NMR spectroscopy would reveal the different types of protons present, their relative numbers, and their coupling interactions, which indicate adjacent protons. For instance, characteristic signals for aromatic protons (if "this compound" is a coumarin (B35378) derivative as suggested ebi.ac.uk), vinylic protons from double bonds, and protons on alkyl or hydroxyl groups would be expected. 13C NMR spectroscopy provides the chemical shifts of all carbon atoms, offering insights into their hybridization and functionalization. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help differentiate between methyl, methylene, and methine carbons.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing through-bond and through-space correlations. COSY identifies coupled protons, HSQC correlates protons to their directly attached carbons, and HMBC reveals correlations between protons and carbons separated by two or three bonds. These 2D techniques are essential for piecing together the molecular skeleton of "this compound".

In addition to structural determination, NMR can provide information on molecular dynamics, such as conformational changes or restricted rotation, by analyzing temperature-dependent spectra or using specialized pulse sequences. While less common for routine structural elucidation of small molecules, in operando NMR could potentially be applied to study the behavior of "this compound" in reaction mixtures or its interaction with other molecules in real-time, providing dynamic insights relevant to its potential biological activity or chemical transformations.

Illustrative 1H NMR Data for a Hypothetical this compound Derivative:

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment (Hypothetical) |

| 7.55 | d | 1H | Aromatic H |

| 7.20 | dd | 1H | Aromatic H |

| 6.85 | d | 1H | Aromatic H |

| 6.30 | d | 1H | Vinylic H |

| 5.80 | d | 1H | Vinylic H |

| 4.95 | m | 1H | H adjacent to O |

| 3.80 | s | 3H | Methoxy CH3 |

| 2.50 | m | 2H | Allylic CH2 |

| 1.80 | s | 3H | Methyl CH3 |

| 1.20 | d | 6H | Isopropyl CH3 |

Illustrative 13C NMR Data for a Hypothetical this compound Derivative:

| Chemical Shift (ppm) | Type (from DEPT) | Assignment (Hypothetical) |

| 165.2 | C | Carbonyl C |

| 158.9 | C | Quaternary Aromatic C |

| 144.1 | CH | Vinylic CH |

| 131.5 | CH | Aromatic CH |

| 128.7 | CH | Aromatic CH |

| 120.3 | C | Quaternary Aromatic C |

| 117.6 | CH | Vinylic CH |

| 112.0 | CH | Aromatic CH |

| 78.5 | CH | CH adjacent to O |

| 56.1 | CH3 | Methoxy CH3 |

| 35.5 | CH2 | Allylic CH2 |

| 27.9 | CH | Isopropyl CH |

| 21.1 | CH3 | Methyl CH3 |

| 19.8 | CH3 | Isopropyl CH3 |

These illustrative data tables demonstrate the type of information obtained from NMR, which, when fully analyzed, allows for the construction of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern serves as a unique fingerprint for identification and can provide structural clues. MS is frequently coupled with chromatographic techniques like GC or HPLC researchgate.net.

For "this compound", Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for relatively polar or less volatile organic molecules. These "soft" ionization methods typically produce a protonated or deprotonated molecule ([M+H]+ or [M-H]-), allowing for accurate determination of the molecular weight. Electron Ionization (EI) can be used for more volatile derivatives, often resulting in significant fragmentation.

Tandem Mass Spectrometry (MS/MS) or collision-induced dissociation (CID) experiments are invaluable for structural confirmation. In MS/MS, a selected precursor ion (e.g., the molecular ion) is fragmented, and the resulting product ions are detected. The pattern of these fragment ions provides detailed structural information, helping to confirm the presence of specific functional groups or substructures within the "this compound" molecule. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and fragment ions, further aiding in structural elucidation.

Illustrative MS Data for a Hypothetical this compound Derivative (Molecular Formula: C24H30O4, Monoisotopic Mass: 382.2144 Da):

| m/z Ratio | Relative Abundance (%) | Proposed Fragment (Hypothetical) |

| 383.2222 | 100 | [M+H]+ |

| 365.2116 | 45 | [M+H-H2O]+ |

| 219.1072 | 60 | Fragment A |

| 177.0603 | 85 | Fragment B |

| 121.0288 | 70 | Fragment C (e.g., hydroxybenzoyl) |

| 93.0339 | 50 | Fragment D |

This illustrative data shows a hypothetical molecular ion and key fragment ions, which would be analyzed to deduce structural features.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic structure of "this compound" dntb.gov.ua.

IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to vibrations of chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. For "this compound", IR spectroscopy would be used to identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and aromatic rings (C-H stretches and ring vibrations). The specific positions and intensities of these absorption bands provide clues about the molecular environment of these groups. itwreagents.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for detecting conjugated pi systems, such as those found in aromatic rings and conjugated double bonds, which are likely present in a coumarin-like structure. The UV-Vis spectrum of "this compound" would show absorption maxima (λmax) at specific wavelengths, and the intensity of the absorption (molar absorptivity) is related to the concentration of the compound. UV-Vis spectroscopy can be used for quantitative analysis and to study the electronic properties of "this compound" and its derivatives. itwreagents.commrclab.comdrawellanalytical.com

Illustrative IR Data for a Hypothetical this compound Derivative:

| Wavenumber (cm-1) | Intensity | Assignment (Hypothetical) |

| 3450 | Broad | O-H stretch (hydroxyl) |

| 1720 | Strong | C=O stretch (lactone or ester) |

| 1600 | Medium | C=C stretch (aromatic/alkene) |

| 1500 | Medium | Aromatic ring vibrations |

| 1150 | Strong | C-O stretch (ester/ether) |

| 830 | Medium | Aromatic C-H bend (para-substituted) |

Illustrative UV-Vis Data for a Hypothetical this compound Derivative (in Ethanol):

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Proposed Electronic Transition (Hypothetical) |

| 220 | 15,000 | π to π* transition (aromatic/conjugated) |

| 280 | 8,000 | π to π* transition (aromatic/conjugated) |

| 320 | 12,000 | π to π* transition (conjugated system) |

These illustrative spectra highlight the functional group information from IR and the electronic transitions observed by UV-Vis.

High-Resolution Chromatographic Separation Techniques

Chromatographic techniques are essential for separating "this compound" from complex mixtures, such as natural extracts or reaction products, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid mixture researchgate.net. It is particularly suitable for analyzing non-volatile or thermally labile compounds like "this compound". HPLC separation is achieved by distributing the sample components between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent or mixture of solvents).

For "this compound", reversed-phase HPLC, using a C18 stationary phase and a mobile phase gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), would likely be employed. The choice of mobile phase composition, flow rate, and column temperature would be optimized to achieve adequate separation of "this compound" from impurities or other components in the sample. nih.govnih.gov

HPLC is invaluable for assessing the purity of isolated "this compound". A pure sample should ideally yield a single peak under optimized chromatographic conditions. Analysis of crude extracts or reaction mixtures by HPLC can reveal the presence of multiple components, allowing for the monitoring of purification progress or reaction completion. researchgate.net

HPLC can be coupled with various detectors, including UV-Vis detectors (which are useful for compounds with chromophores like "this compound") researchgate.netnih.govnih.gov, diode array detectors (DAD) for acquiring full UV-Vis spectra of eluting peaks, fluorescence detectors, and mass spectrometers (HPLC-MS). HPLC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of MS, enabling the separation and identification of individual components in complex mixtures, including potential derivatives or related compounds of "this compound".

Illustrative HPLC Data for a this compound Sample:

| Retention Time (min) | Peak Area (%) | Detection Wavelength (nm) | Proposed Compound (Hypothetical) |

| 8.5 | 98.5 | 280, 320 | This compound |

| 5.2 | 1.0 | 250 | Impurity A |

| 10.1 | 0.5 | 290 | Impurity B |

This illustrative table shows the retention time and relative abundance of "this compound" and hypothetical impurities in an HPLC analysis, indicating the purity of the sample.

Gas Chromatography (GC) for Volatile "this compound" Compounds

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase contained within a heated column. Separation is based on the differential partitioning of the sample components between the gas phase and the stationary phase. researchgate.net

Given that "this compound" (C24H30O4) has a relatively high molecular weight and may not be sufficiently volatile or thermally stable, direct GC analysis might be challenging unless it can be analyzed at elevated temperatures or if volatile derivatives are formed. However, GC is highly effective for analyzing more volatile derivatives of "this compound" or potential volatile impurities or degradation products. gcms.czrsc.orgrsc.orgresearchgate.net

GC is often coupled with a Flame Ionization Detector (FID) for detecting most organic compounds or with a Mass Spectrometer (GC-MS) for identification and quantification. GC-MS is a widely used technique in the analysis of volatile organic compounds, providing both chromatographic separation and mass spectral identification. gcms.czresearchgate.net

If "this compound" or its derivatives are amenable to GC analysis, the technique would provide information on the number of volatile components in a sample, their relative concentrations (from peak areas), and their retention times, which can be used for identification by comparison to standards.

Illustrative GC Data for a Volatile this compound Derivative:

| Retention Time (min) | Peak Area (%) | Proposed Compound (Hypothetical) |

| 12.3 | 99.1 | Volatile this compound Derivative |

| 4.1 | 0.6 | Volatile Impurity C |

| 15.8 | 0.3 | Volatile Impurity D |

This illustrative data demonstrates how GC can be used to assess the purity and identify volatile components in a sample containing a "this compound" derivative.

Electrochemical Methods for Redox Characterization

Electrochemical characterization involves studying the current response of a substance as a function of applied potential. These methods are particularly relevant for compounds like "this compound" if they undergo oxidation or reduction within an accessible potential window. They can reveal information about the number of electrons transferred, the reversibility of redox processes, and the kinetics of electron transfer.

Cyclic Voltammetry (CV) for Redox Potentials

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the electrochemical behavior of an analyte in solution. youtube.comossila.com It involves sweeping the potential of a working electrode linearly between two set limits at a constant rate, and then reversing the sweep direction. youtube.comossila.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides characteristic peaks that correspond to oxidation and reduction events. youtube.comossila.com

For "this compound", CV can be employed to determine its formal redox potential(s) and assess the reversibility of any electron transfer processes it undergoes. A typical CV experiment involves dissolving "this compound" in a suitable electrolyte solution containing a supporting electrolyte to ensure adequate conductivity. A three-electrode system is commonly used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire). ossila.com

By varying the scan rate in CV experiments, information about the kinetics of the electron transfer and any coupled chemical reactions can be obtained. youtube.com For a reversible electron transfer process, the peak separation between the anodic (oxidation) and cathodic (reduction) peaks remains constant with scan rate, and the peak current is proportional to the square root of the scan rate. youtube.com Deviations from this behavior can indicate quasi-reversible or irreversible processes.

Hypothetical data illustrating the application of CV to "this compound" could show a pair of redox peaks, indicating a reversible or quasi-reversible electron transfer.

| Parameter | Value (Hypothetical) | Notes |

| Working Electrode | Glassy Carbon | Common inert electrode material |

| Reference Electrode | Ag/AgCl | Standard reference electrode |

| Counter Electrode | Platinum Wire | Provides current pathway |

| Electrolyte Solution | 0.1 M TBAPF6 in Acetonitrile | Typical non-aqueous electrolyte/solvent |

| "this compound" Concentration | 1.0 mM | Representative concentration for CV |

| Scan Rate | 100 mV/s | Typical scan rate |

| Anodic Peak Potential (Epa) | +0.55 V vs Ag/AgCl | Potential at which oxidation occurs |

| Cathodic Peak Potential (Epc) | +0.49 V vs Ag/AgCl | Potential at which reduction occurs |

| Peak Separation (ΔEp) | 60 mV | Suggests a near-reversible 1e- process |

| Anodic Peak Current (ipa) | 15.2 µA | Current at the oxidation peak |

| Cathodic Peak Current (ipc) | -14.8 µA | Current at the reduction peak |

| ipa/ipc Ratio | ~1 | Suggests a reversible process |

Detailed research findings using CV on "this compound" would involve analyzing the dependence of peak currents and potentials on scan rate to determine diffusion coefficients and kinetic parameters. The formal redox potential, often estimated as the midpoint between the anodic and cathodic peak potentials ((Epa + Epc)/2), provides a thermodynamic measure of the compound's tendency to undergo oxidation or reduction under the experimental conditions. ajol.info

Stripping Voltammetry for Trace Analysis

Stripping voltammetry is a highly sensitive electrochemical technique particularly well-suited for the quantitative analysis of trace concentrations of electroactive species. basinc.commdpi.com It involves a preconcentration step followed by a stripping step. wikipedia.orgfrontiersin.org During the preconcentration step, the analyte is deposited onto the working electrode surface, typically by applying a controlled potential and often with stirring to enhance mass transport. wikipedia.orgpalmsens.com This deposition can occur via electrodeposition (reduction of metal ions to their metallic form) or adsorptive accumulation (adsorption of the analyte or its complex onto the electrode surface). mdpi.comwikipedia.org

While stripping voltammetry is widely used for trace metal analysis palmsens.compalmsens.com, it can also be applied to organic compounds that are amenable to electrochemical deposition or strong adsorption onto the electrode surface. wikipedia.org If "this compound" or a specific derivative exhibits such characteristics, stripping voltammetry could be used for its trace detection and quantification.

Following the deposition step, a quiescent period allows the solution to become still. basinc.compalmsens.com The stripping step then involves applying a potential scan, typically in the anodic (positive) direction for analytes deposited by reduction, causing the deposited or adsorbed species to be oxidized back into the solution. wikipedia.orgpalmsens.com The resulting current peaks are measured, and their magnitude is proportional to the amount of analyte accumulated on the electrode during the preconcentration step, and thus to its concentration in the original solution. wikipedia.orgfrontiersin.org

The sensitivity of stripping voltammetry arises from the preconcentration step, which effectively increases the analyte concentration at the electrode surface compared to the bulk solution. basinc.compalmsens.com Detection limits in the low ppb to high ppt (B1677978) range are achievable for suitable analytes. basinc.comwikipedia.org

Hypothetical data for the trace analysis of "this compound" using stripping voltammetry might involve an adsorptive stripping approach, assuming "this compound" adsorbs onto a suitable electrode surface.

| Parameter | Value (Hypothetical) | Notes |

| Working Electrode | Hanging Mercury Drop Electrode (HMDE) or Modified Electrode | Common for stripping analysis, or a surface "this compound" adsorbs onto |

| Reference Electrode | Ag/AgCl | Standard reference electrode |

| Counter Electrode | Platinum Wire | Provides current pathway |

| Electrolyte Solution | Aqueous Buffer (pH adjusted for optimal adsorption/redox) | Solution matrix can be critical |

| Deposition Potential (Eads) | -0.2 V vs Ag/AgCl | Potential for optimal adsorption/deposition |

| Deposition Time (tads) | 60 seconds | Time for preconcentration |

| Stirring during Deposition | On | Enhances mass transport to electrode |

| Quiet Time | 10 seconds | Allows solution to settle |

| Stripping Mode | Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) | Often used for enhanced sensitivity |

| Stripping Scan Direction | Anodic | Potential swept positively |

| Stripping Peak Potential | +0.60 V vs Ag/AgCl | Potential at which stripping occurs |

| Stripping Peak Current | Varies with concentration | Proportional to analyte concentration |

| Linear Concentration Range | 1 µg/L - 100 µg/L | Illustrative range for trace analysis |

| Limit of Detection (LOD) | < 1 µg/L | Illustrative low detection limit |

Detailed research findings would include optimizing parameters such as deposition potential and time, pH of the solution, and scan rate to achieve maximum sensitivity and selectivity for "this compound". uchile.cl Calibration curves plotting stripping peak current versus "this compound" concentration would be generated to quantify unknown samples. The specificity of the stripping peak potential helps in identifying the presence of "this compound" even in complex matrices. palmsens.com

Vi. Chemical Biology and Non Clinical Biological Activity of Ferilin Analogues

Rational Design and Synthesis of "Ferilin" Analogues for Biological Investigations

Rational design and synthesis play a crucial role in chemical biology, allowing researchers to create small molecules with specific structures to interact with biological targets. samipubco.com This approach is fundamental in the discovery and optimization of compounds with desired biological activities. The design of "this compound" analogues for biological investigations is based on the principle that variations in chemical structure can lead to different biological effects. wikipedia.org Medicinal chemists utilize synthetic techniques to introduce new chemical groups into a core structure, such as that of "this compound," and then evaluate the biological impact of these modifications. wikipedia.org

The synthesis of novel analogues often involves multi-step chemical reactions to build the desired molecular architecture. For instance, the synthesis of quinoline (B57606) derivatives, which could potentially be related to "this compound" analogues depending on the specific structural relationship, has been described using various reactions. nih.gov The rational design process is often guided by existing knowledge about the biological target or a lead compound, aiming to enhance efficacy, potency, and stability while minimizing undesirable properties. samipubco.comcollaborativedrug.com Computational chemistry techniques, such as molecular modeling and docking studies, can be employed in the design phase to predict how potential analogues might interact with biological targets before experimental synthesis is undertaken, thus helping to narrow down promising candidates. samipubco.comnih.gov

In Vitro Assessment of "this compound" Derivative Activities

In vitro studies, typically using cell cultures, are essential for examining the biological activity, toxicity, and metabolism of compounds before preclinical testing. samipubco.com For "this compound" derivatives, various in vitro assays are employed to assess their potential therapeutic effects.

Antiproliferative Activity Studies in Cancer Cell Lines

The antiproliferative activity of chemical compounds, including derivatives of natural products or synthetic scaffolds, is commonly evaluated in various human cancer cell lines. nih.govmdpi.comnih.govnih.govmdpi.com These studies aim to determine the ability of the compounds to inhibit the growth or proliferation of cancer cells. Assays such as the MTT assay are frequently used to measure cytotoxicity. nih.govnih.govajol.info

Research on various compound series has demonstrated potent antiproliferative effects in different cancer cell lines, including leukemia, breast, ovarian, and colorectal cancer. nih.govmdpi.comnih.govajol.infonih.gov For example, studies on 3H-pyrrolo[3,2-f]-quinolin-9-one derivatives showed potent and selective anti-leukemic activity with GI₅₀ values in the nanomolar range. nih.gov Certain quinoline derivatives have also exhibited significant cytotoxic activity against breast and ovarian cancer cell lines, including drug-resistant lines. nih.govnih.govajol.info The observed antiproliferative effects can be associated with mechanisms such as cell cycle arrest and the induction of apoptosis. ajol.infonih.gov

Table 1: Examples of Antiproliferative Activity of Related Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Lines Tested | Key Findings | Source |

| 3H-pyrrolo[3,2-f]-quinolin-9-ones | Human leukemia cell lines (e.g., Jurkat) | Potent and selective activity, nanomolar GI₅₀ values, G₂/M arrest, apoptosis | nih.gov |

| Acridine-Thiosemicarbazone derivatives | Glioma (U251), Leukemia (K-562), Breast (MCF7, NCI-ADR), Kidney (786-O), Lung (NCI-460), Ovarian (OVCAR), Prostate (PC-3), Colon (HT-29) | Varied activity depending on the derivative and cell line | mdpi.com |

| 2-Quinolinone derivatives | MCF-7 (breast cancer) | Promising cytotoxic activity, G₂/M arrest, increased apoptosis | ajol.info |

| 5,6,7-trimethoxy quinolines | MCF-7, MCF-7/MX, A2780, A2780/RCIS (various cancer types) | Moderate to significant cytotoxicity, activity against resistant lines | nih.gov |

| Silybin dimers | Jurkat, A375, WM266, HeLa (various cancer types) | Selective antiproliferative activity towards leukemia cells | mdpi.com |

Enzyme Inhibition Assays (e.g., Aromatase, Cyclooxygenase-2)

Enzyme inhibition assays are crucial for understanding the mechanism of action of potential drug candidates. For "this compound" derivatives, studies may investigate their ability to inhibit enzymes such as aromatase and cyclooxygenase-2 (COX-2).

Aromatase is an enzyme involved in estrogen synthesis, and its inhibition is a strategy for treating hormone-sensitive breast cancer. turkjps.orgjpionline.org In vitro assays for aromatase inhibition can be cell-free, using recombinant enzyme and a fluorescent substrate, or cell-based, measuring the proliferation of estrogen receptor-positive cancer cells in the presence of testosterone. turkjps.org Some quinoline derivatives have been designed and evaluated as potential aromatase inhibitors, showing inhibitory activity in vitro, sometimes exceeding that of reference drugs like letrozole. jpionline.orgresearchgate.net

Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and is often overexpressed in cancer. nih.gov Inhibition of COX-2 can have anti-inflammatory and antiproliferative effects. Studies have investigated the effect of compounds on COX-2 expression and activity. For instance, dienogest (B1670515) has been shown to inhibit COX-2 expression and prostaglandin (B15479496) E₂ production in human endometriotic stromal cells. nih.gov While the direct inhibition of COX-2 by "this compound" derivatives is not explicitly detailed in the provided context, the evaluation of enzyme inhibition, including COX-2, is a standard part of assessing the biological activity of potential therapeutic agents. researchgate.net

Ferroptosis Inhibition Investigations

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. nih.govfrontiersin.org Inhibitors of ferroptosis, such as ferrostatin-1 (Fer-1), have shown potential therapeutic effects in various disease models, including neurodegenerative diseases and aortic dissection. nih.govfrontiersin.orgmdpi.comjci.orgthno.org

Studies on ferroptosis inhibitors focus on their ability to prevent lipid peroxidation and preserve cellular integrity. nih.govmdpi.com Mechanisms of ferroptosis inhibition can involve scavenging of reactive oxygen species, particularly alkoxyl radicals, or modulating iron metabolism. nih.govfrontiersin.org While "this compound" itself is not explicitly mentioned as a ferroptosis inhibitor in the provided search results, the investigation of ferroptosis inhibition is a relevant area of chemical biology research for compounds with potential therapeutic applications, particularly in conditions involving oxidative stress and cell death. mdpi.comjci.orgthno.org Novel ferroptosis inhibitors with different scaffolds, such as 4-hydroxyl pyrazole (B372694) derivatives and natural products like Thonningianin A, are being explored. frontiersin.orgthno.org

Biophysical Studies of DNA Binding Properties

Biophysical studies are employed to understand the interactions between small molecules and biological macromolecules like DNA. osti.govdntb.gov.uadissertation.comuzh.chplos.org Investigating the DNA binding properties of "this compound" derivatives can provide insights into their potential mechanisms of action, particularly for compounds showing antiproliferative activity. mdpi.com

Methods used in biophysical studies of DNA binding include absorption spectroscopy, fluorescence quenching, and techniques like microscale thermophoresis. mdpi.comdissertation.comchemrxiv.org These methods can reveal whether a compound binds to DNA, the type of binding (e.g., intercalation or external binding), and the affinity of the interaction. mdpi.comdissertation.comuzh.ch For example, studies on acridine-thiosemicarbazone derivatives have indicated both intercalation and external binding to DNA, with different derivatives showing varying hypochromic or bathochromic/hypsochromic effects on DNA absorption spectra. mdpi.com The interaction with DNA can lead to distortions of the DNA double helix. mdpi.com Understanding these interactions is crucial for the rational design of derivatives with improved or altered DNA binding characteristics. uzh.chplos.org

Comprehensive Structure-Activity Relationship (SAR) Studies of "this compound" Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to establish how changes in the chemical structure of a molecule affect its biological activity. wikipedia.orgcollaborativedrug.com By synthesizing and testing a series of related compounds ("this compound" derivatives), researchers can identify which parts of the molecule are essential for a particular activity and which modifications enhance or diminish that activity. wikipedia.orgcollaborativedrug.com

SAR studies involve the systematic modification of the lead compound's structure and the evaluation of the biological activity of each new analogue. wikipedia.org This allows for the identification of key functional groups or structural motifs responsible for the observed effects. wikipedia.org For instance, in the study of thiazolidin-4-one derivatives of ferulic acid, the substituents on the phenyl ring were found to influence antioxidant activity. nih.govrevmedchir.ro Similarly, SAR studies on quinoline derivatives have highlighted the importance of specific substituents and their positions for cytotoxic activity and enzyme inhibition. nih.govresearchgate.netsci-hub.st

Table 2: Conceptual Illustration of SAR Findings (Example based on general SAR principles and search results)

| Structural Modification (Relative to Core "this compound" Structure) | Observed Biological Activity Change (e.g., Antiproliferative) | Implication for SAR |

| Addition of a hydroxyl group at position X | Increased potency in cell line A | Hydroxylation at position X is beneficial for activity. |

| Substitution at position Y with a bulky group | Decreased activity in enzyme Z inhibition | Steric hindrance at position Y affects enzyme binding. |

| Introduction of a halogen atom at position W | Enhanced DNA binding affinity | Halogenation at position W influences DNA interaction. |

Comprehensive SAR studies provide valuable insights that guide the design of more potent, selective, and effective "this compound" analogues for specific biological applications. collaborativedrug.comchemrxiv.orgnih.gov This iterative process of design, synthesis, biological evaluation, and SAR analysis is central to the optimization of lead compounds in drug discovery. samipubco.comcollaborativedrug.com

Molecular Modeling and Docking Simulations for Putative Target Interactions

Vii. Emerging Research Directions and Future Outlook for Ferilin Chemistry

Development of Novel "Ferilin"-Based Chemical Probes for Biological Systems

Chemical probes serve as vital tools in biological research, enabling the perturbation and elucidation of biological processes and acting as potential starting points for drug discovery chemicalprobes.orgnih.gov. These small molecules are designed to selectively modulate the function of target proteins within complex biological systems chemicalprobes.org. The field is actively advancing, with ongoing development of various types of probes, including inhibitors, agonists, and other functional modulators, aimed at enhancing the understanding of disease mechanisms chemicalprobes.orgyoutube.com. Reaction-based fluorescent probes, for instance, demonstrate the utility of exploiting a molecule's chemical properties for visualization in living systems nih.gov. Although direct research on "this compound" (CID 26087982) as a chemical probe is not detailed in the search results, its molecular structure (C24H30O4) nih.gov could potentially be a scaffold for designing novel probes. Future research could investigate the chemical reactivity and selectivity of "this compound" or its derivatives to assess their suitability as tools for interrogating specific biological targets.

Integration of "this compound" Chemistry with Molecular Nanoscience and Advanced Materials

Molecular nanoscience and advanced materials focus on manipulating matter at the atomic and molecular scales to create materials and devices with novel properties nanografi.comul.ie. This area holds promise for transformative applications across various sectors nanografi.com. The synthesis of new organic molecules is fundamental to the design and creation of advanced materials rroij.com. Researchers are developing custom-designed molecular and nanomaterials for diverse applications, including drug delivery systems, catalytic processes, and gas capture and storage ul.ie. Advanced materials engineering and molecular nanotechnology represent dynamic fields of study eurasiaconferences.com. While the provided information does not specifically link "this compound" (CID 26087982) to existing research in molecular nanoscience or advanced materials, the chemical structure of "this compound" (C24H30O4) nih.gov might offer properties amenable to integration into such systems. Potential applications could arise if "this compound" or its modified forms exhibit characteristics useful for self-assembly, interaction with nanomaterial components, or contribution to the desired bulk properties of advanced materials. Advances in crystal and nanomaterials engineering are key to realizing the potential of such molecular building blocks ul.ie.

Q & A

Q. What metadata standards enhance reproducibility in this compound research?

- Methodological Answer : Use MIAME (microarrays) and MIAPE (proteomics) checklists. Report HPLC gradients (±0.1 mL/min) and MS parameters (resolution ≥30,000) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.